

# An In-depth Technical Guide on the T100-Mut Sequence and Structure

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: T100-Mut

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## Introduction

**T100-Mut** is a synthetic, cell-permeable peptide that has emerged as a significant tool for studying the modulation of pain signaling pathways.<sup>[1][2]</sup> It is derived from a mutated form of the transmembrane protein 100 (Tmem100) and has been shown to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in a manner dependent on the presence of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.<sup>[1]</sup> This technical guide provides a comprehensive overview of the sequence, structure, and function of **T100-Mut**, along with detailed experimental protocols and data presented for researchers in the fields of pain, sensory neuroscience, and drug development.

## T100-Mut: Sequence and Origin

**T100-Mut** is a myristoylated peptide, a modification that enhances its cell permeability, allowing it to interact with intracellular targets.<sup>[2][3][4]</sup>

Amino Acid Sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH

This sequence is derived from the C-terminal region of a mutated form of Tmem100, specifically Tmem100-3Q.[1] Tmem100 is a 134-amino acid protein found in dorsal root ganglia (DRG) neurons, where it is co-expressed with TRPA1 and TRPV1 and forms a complex with these channels.[1] The Tmem100-3Q mutant was generated to investigate the role of specific residues in the C-terminus of Tmem100 in modulating the TRPA1-TRPV1 interaction.[5]

## Mechanism of Action

**T100-Mut** functions by enhancing the physical association between TRPA1 and TRPV1 channels.[1] In their native state, TRPV1 can exert an inhibitory effect on TRPA1. Tmem100 weakens this interaction, thereby potentiating TRPA1 activity. The Tmem100-3Q mutant, and by extension the **T100-Mut** peptide, has the opposite effect. It strengthens the association between TRPA1 and TRPV1, leading to a potent, TRPV1-dependent inhibition of TRPA1-mediated activity.[1] This selective inhibition of TRPA1 makes **T100-Mut** a valuable tool for dissecting the role of this channel in various physiological and pathophysiological processes, particularly in the context of persistent pain.

## Quantitative Data

The following tables summarize the quantitative data on the effects of **T100-Mut** from published studies.

Table 1: In Vitro Efficacy of **T100-Mut** on TRPA1 Activity

Experimental System	Agonist	T100-Mut Concentration	Effect	Reference
IB4-negative DRG neurons	10 $\mu$ M Mustard Oil (MO)	200 nM	Selective decrease in MO-induced responses	Weng et al., 2015
IB4-negative DRG neurons	100 nM Capsaicin (CAP)	200 nM	No effect on CAP-induced responses	Weng et al., 2015
HEK293T cells (co-expressing TRPA1 & TRPV1)	500 nM Mustard Oil (MO)	200 nM	65% reduction in the percentage of MO-responsive cells	Weng et al., 2015

 Table 2: In Vivo Efficacy of **T100-Mut** in Pain Models

Pain Model	T100-Mut Treatment	Outcome Measure	Effect	Reference
Mustard Oil (MO)-induced acute nocifensive behavior	5 µl of 2 mM intradermal injection	Licking/biting duration	Significant reduction in nocifensive behavior	Weng et al., 2015
MO-induced mechanical hyperalgesia	5 µl of 2 mM intradermal injection	Paw withdrawal threshold	Significant attenuation of mechanical hyperalgesia	Weng et al., 2015
Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia	5 µl of 2 mM intradermal injection	Paw withdrawal threshold	Significant attenuation of mechanical hyperalgesia	Weng et al., 2015
CFA-induced thermal hyperalgesia	5 µl of 2 mM intradermal injection	Paw withdrawal latency	No significant effect on thermal hyperalgesia	Weng et al., 2015

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

### Co-Immunoprecipitation of TRPA1 and TRPV1

This protocol is for verifying the interaction between TRPA1 and TRPV1 and assessing the modulatory effect of **T100-Mut**.

- Cell Culture and Transfection:
  - Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

- Co-transfect cells with plasmids encoding for tagged versions of TRPA1 (e.g., Myc-TRPA1) and TRPV1 (e.g., FLAG-TRPV1) using a suitable transfection reagent.
- Allow for protein expression for 24-48 hours.
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
  - For the experimental condition, pre-incubate the cell lysate with **T100-Mut** peptide at the desired concentration before adding the antibody.
- Washing and Elution:
  - Wash the beads three to five times with lysis buffer.
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.

- Probe the membrane with antibodies against both tags (e.g., anti-Myc and anti-FLAG) to detect the co-immunoprecipitated proteins.

## Calcium Imaging with Fura-2 AM

This protocol is for measuring intracellular calcium changes in response to TRP channel activation.<sup>[6][7][8][9]</sup>

- Cell Preparation:
  - Plate HEK293T cells co-expressing TRPA1 and TRPV1, or dissociated DRG neurons, on glass coverslips.
  - Allow cells to adhere and recover.
- Dye Loading:
  - Prepare a Fura-2 AM loading solution (typically 2-5  $\mu$ M Fura-2 AM in a physiological buffer like HBSS) containing a dispersing agent like Pluronic F-127.
  - Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
  - Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
- Imaging:
  - Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
  - Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
  - Establish a baseline fluorescence ratio (F340/F380).
  - Perfuse the cells with a solution containing the TRPA1 agonist (e.g., mustard oil) and record the changes in the fluorescence ratio.

- To test the effect of **T100-Mut**, pre-incubate the cells with the peptide for a designated period before applying the agonist.

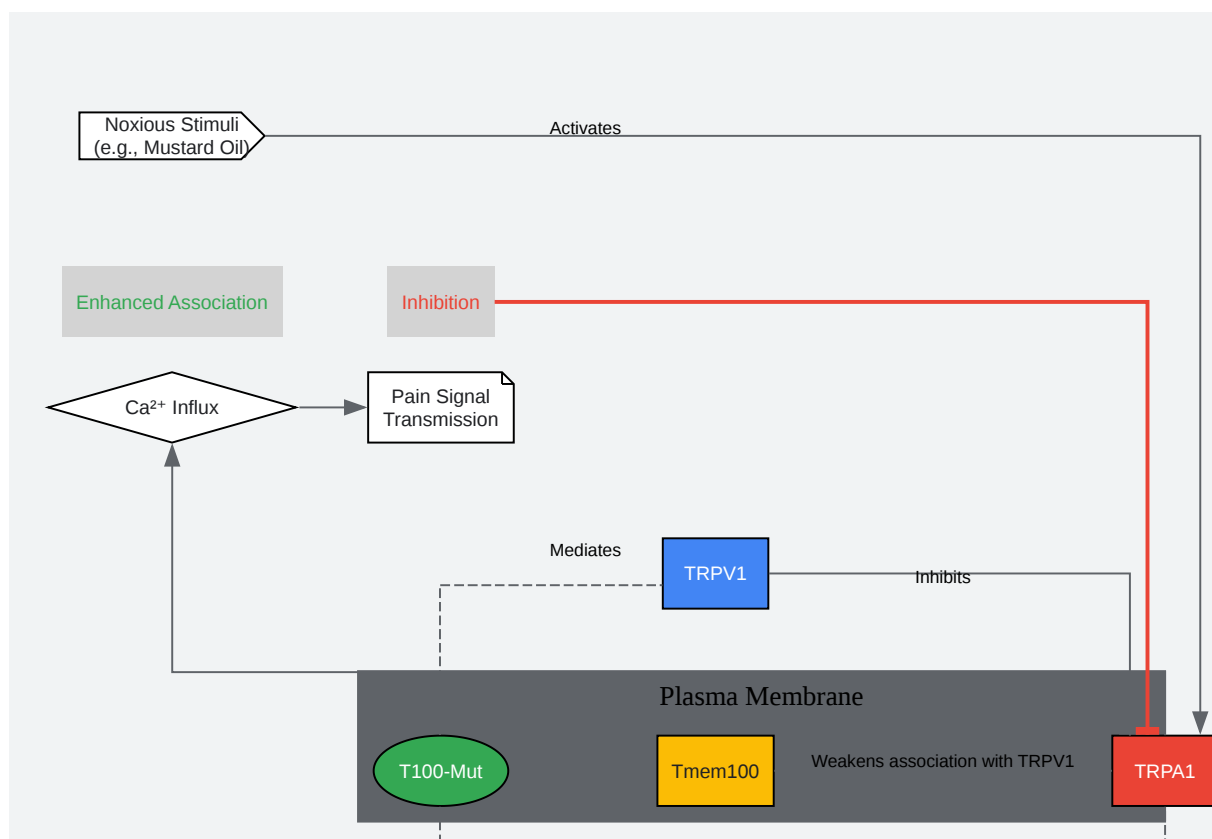
## In Vivo Pain Models

- Acclimatization:
  - Acclimatize mice to the testing environment (e.g., a plexiglass observation chamber) for at least 30 minutes before the experiment.
- Drug Administration:
  - Administer **T100-Mut** (e.g., 5  $\mu$ l of a 2 mM solution) or a control peptide via intradermal injection into the plantar surface of the hind paw.
- Nociceptive Challenge:
  - After a pre-determined time, inject a dilute solution of mustard oil (e.g., 0.5-5% in mineral oil) into the same paw.
- Behavioral Observation:
  - Immediately after the mustard oil injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5-15 minutes).
- Induction of Inflammation:
  - Induce persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
- Assessment of Hyperalgesia:
  - At a time point when inflammation and hyperalgesia are established (e.g., 24 hours post-CFA), assess mechanical and thermal sensitivity.
- Drug Administration:
  - Administer **T100-Mut** or a control peptide via intradermal injection into the inflamed paw.

- Behavioral Testing:
  - Mechanical Hyperalgesia (von Frey Test): Place the mouse on an elevated mesh platform. [10][11][12][13] Apply calibrated von Frey filaments with increasing force to the plantar surface of the paw and determine the paw withdrawal threshold.[10][11][12][13]
  - Thermal Hyperalgesia (Plantar Test): Place the mouse on a glass plate.[14][15][16] Apply a radiant heat source to the plantar surface of the paw and measure the latency to paw withdrawal.[14][15][16]

## Visualizations

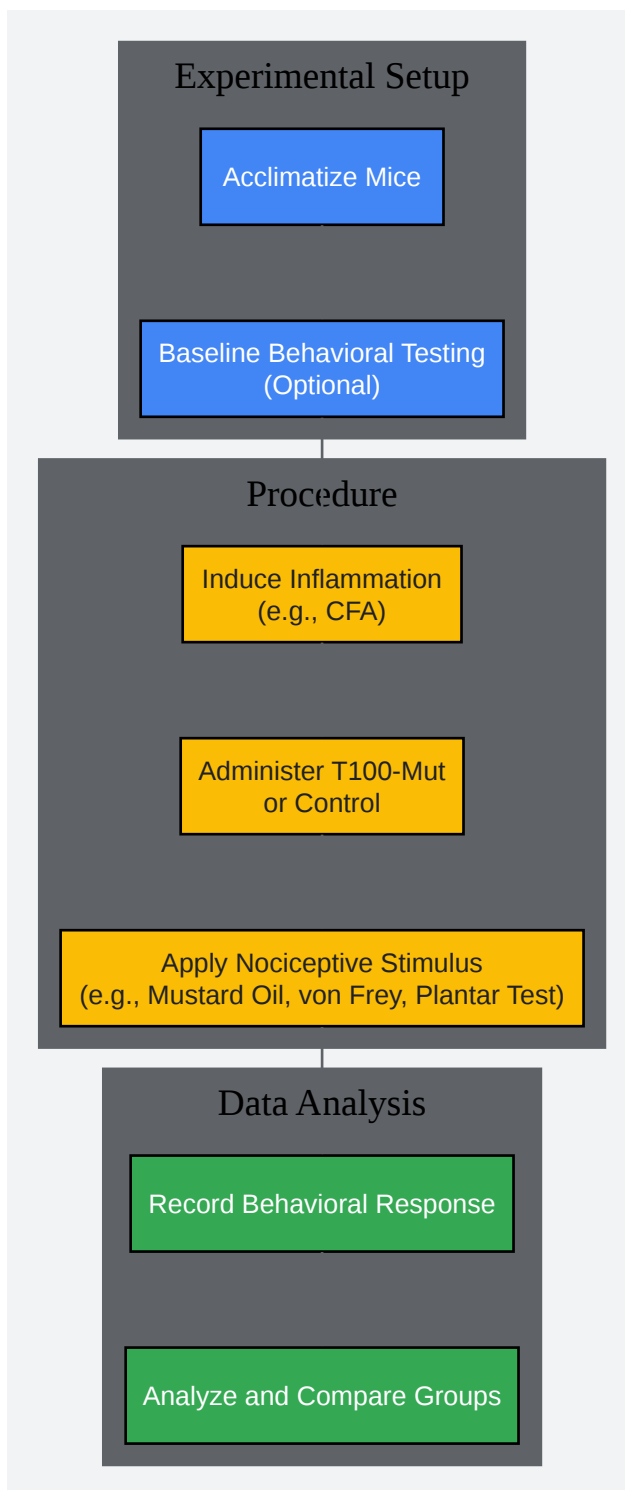
### Signaling Pathway of T100-Mut Action



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Caption: Proposed mechanism of **T100-Mut** action on the TRPA1-TRPV1 complex.

## Experimental Workflow for In Vivo Pain Assay



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Caption: Generalized workflow for in vivo pain assays to evaluate **T100-Mut** efficacy.

## Structural Information

The primary structure of **T100-Mut** is its amino acid sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH. The N-terminal myristoylation is a lipid modification that facilitates the peptide's insertion into the plasma membrane, bringing it into proximity with its targets, TRPA1 and TRPV1.

To date, there is no publicly available experimental data on the secondary or tertiary structure of the **T100-Mut** peptide from techniques such as circular dichroism or NMR spectroscopy. Computational modeling could provide predictive insights into its potential conformation, but this would require further investigation.

## Conclusion

**T100-Mut** is a valuable research tool for investigating the role of the TRPA1-TRPV1 complex in pain and sensory signaling. Its ability to selectively inhibit TRPA1 in a TRPV1-dependent manner provides a unique mechanism for modulating nociceptive pathways. The data and protocols presented in this guide offer a foundation for researchers to utilize **T100-Mut** in their studies and to further explore its therapeutic potential. Future work to elucidate the precise binding affinity and three-dimensional structure of **T100-Mut** will undoubtedly enhance our understanding of its mechanism of action and facilitate the design of more potent and specific modulators of the TRPA1-TRPV1 interaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the T100-Mut Sequence and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12379129/docs#an-in-depth-technical-guide-on-the-t100-mut-sequence-and-structure\]](https://www.benchchem.com/product/b12379129/docs#an-in-depth-technical-guide-on-the-t100-mut-sequence-and-structure)

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